molecular formula C19H31N5O2 B2585570 7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione CAS No. 851941-98-5

7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Cat. No.: B2585570
CAS No.: 851941-98-5
M. Wt: 361.49
InChI Key: CKLBEZKNLHWJMH-UHFFFAOYSA-N
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Description

7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is a synthetic compound belonging to the purine family. It is characterized by its unique structure, which includes a hexyl chain, two methyl groups, and a piperidinylmethyl group attached to the purine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated using hexyl bromide in the presence of a base such as potassium carbonate.

    Methylation: Methylation of the purine nitrogen atoms is achieved using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in the presence of formaldehyde.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hexyl-1,3-dimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

    7-Hexyl-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: Contains a phenyl-piperazinyl group.

    7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydropurine-2,6-dione: Features a benzyl group instead of a hexyl group.

Uniqueness

The uniqueness of 7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

7-hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-4-5-6-10-13-24-15(14-23-11-8-7-9-12-23)20-17-16(24)18(25)22(3)19(26)21(17)2/h4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLBEZKNLHWJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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